molecular formula C16H26O3Si B13813176 Trimethylsilyl 7-phenoxyheptanoate CAS No. 21273-13-2

Trimethylsilyl 7-phenoxyheptanoate

Cat. No.: B13813176
CAS No.: 21273-13-2
M. Wt: 294.46 g/mol
InChI Key: BUQIAXHUOZTJBQ-UHFFFAOYSA-N
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Description

Trimethylsilyl 7-phenoxyheptanoate is a silylated ester featuring a phenoxy-substituted heptanoate backbone protected by a trimethylsilyl (TMS) group. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries, where silyl groups are commonly employed to protect hydroxyl or carboxyl functionalities during multi-step reactions.

Properties

CAS No.

21273-13-2

Molecular Formula

C16H26O3Si

Molecular Weight

294.46 g/mol

IUPAC Name

trimethylsilyl 7-phenoxyheptanoate

InChI

InChI=1S/C16H26O3Si/c1-20(2,3)19-16(17)13-9-4-5-10-14-18-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3

InChI Key

BUQIAXHUOZTJBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 7-phenoxyheptanoate typically involves the reaction of 7-phenoxyheptanoic acid with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an anhydrous solvent like dichloromethane or tetrahydrofuran to ensure complete silylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 7-phenoxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 7-phenoxyheptanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic syntheses.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trimethylsilyl 7-phenoxyheptanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the phenoxyheptanoate moiety can interact with biological targets, potentially altering their activity or stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Trimethylsilyl 7-phenoxyheptanoate, enabling a comparative analysis:

Methyl 7-(5-Oxo-3-Triethylsilyloxycyclopenten-1-yl)heptanoate
  • Structure: Features a triethylsilyl (TES) group instead of TMS and incorporates a cyclopentenone ring.
  • Molecular Formula : C₁₉H₃₄O₄Si (MW: 354.56 g/mol).
  • CAS : 112713-92-5.
  • The cyclopentenone ring introduces additional conjugation and rigidity, which may influence solubility and thermal stability.
7-Hydroxyheptanoic Acid
  • Structure: A carboxylic acid with a hydroxyl group at the 7-position, lacking silyl or phenoxy protections.
  • Molecular Formula : C₇H₁₄O₃ (MW: 146.18 g/mol).
  • CAS: Not explicitly provided.
  • Key Differences: The absence of a silyl group makes it more polar and reactive, limiting its utility in moisture-sensitive reactions. Serves as a precursor for silylated derivatives like this compound, where hydroxyl protection is required.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound* C₁₆H₂₆O₃Si ~294.47 Not available Phenoxy-substituted heptanoate with TMS protection; hypothetical intermediate.
Methyl 7-(5-oxo-3-TESO-cyclopentenyl)heptanoate C₁₉H₃₄O₄Si 354.56 112713-92-5 Triethylsilyl group with cyclopentenone ring; higher steric bulk.
7-Hydroxyheptanoic Acid C₇H₁₄O₃ 146.18 Not provided Unprotected hydroxyl and carboxyl groups; precursor for silylated derivatives.

Reactivity and Stability

  • Trimethylsilyl Group vs. Triethylsilyl Group :
    • TMS derivatives generally exhibit faster deprotection under mild acidic or fluoride conditions compared to TES.
    • TES offers improved stability in prolonged storage but may hinder reaction kinetics due to steric effects.
  • Phenoxy vs. Cyclopentenone Substituents: The phenoxy group in this compound may enhance aromatic interactions in polymer matrices, whereas the cyclopentenone ring in the TES analog could participate in Diels-Alder reactions.

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